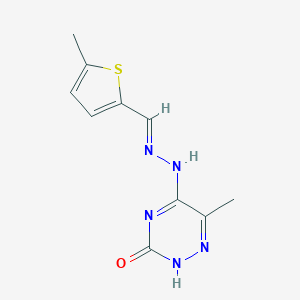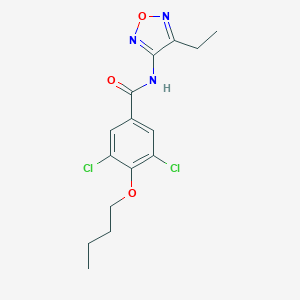
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide has anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, its mechanism of action is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for research on 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases. It may also be studied for its potential use in the treatment of other inflammatory conditions. Additionally, modifications to the compound may be made to improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide involves the reaction of 4-methylbenzylamine with 3-bromo-1-butanol to form 4-methylbenzyl 3-bromobutylcarbamate. This compound is then reacted with 3,4-dihydro-2H-thiophen-3-one to form the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide |
|---|---|
Formule moléculaire |
C23H35NO3S |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
4-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H35NO3S/c1-3-4-5-19-10-12-21(13-11-19)23(25)24(22-14-15-28(26,27)17-22)16-20-8-6-18(2)7-9-20/h6-9,19,21-22H,3-5,10-17H2,1-2H3 |
Clé InChI |
HLGNTJGJKCQXPG-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)N(CC2=CC=C(C=C2)C)C3CCS(=O)(=O)C3 |
SMILES canonique |
CCCCC1CCC(CC1)C(=O)N(CC2=CC=C(C=C2)C)C3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide](/img/structure/B254339.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)
![N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)
![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(prop-2-en-1-yl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254346.png)
![5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254349.png)
![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B254350.png)

